molecular formula C8H18ClNO2 B12307416 Tert-butyl 2-(methylamino)propanoate hydrochloride

Tert-butyl 2-(methylamino)propanoate hydrochloride

Cat. No.: B12307416
M. Wt: 195.69 g/mol
InChI Key: PFFJYAVJRFRTKL-UHFFFAOYSA-N
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Description

Tert-butyl 2-(methylamino)propanoate hydrochloride is a chiral ester of significant value in synthetic and medicinal chemistry as a versatile building block . The compound, with the molecular formula C₈H₁₈ClNO₂ and a molecular weight of 195.69 g/mol , is characterized by its tert-butyl ester group, which offers enhanced stability and can be readily cleaved under mild acidic conditions. This feature makes it particularly useful in multi-step syntheses, especially for the introduction of methylamino propanoate motifs. Available in high purities of 98% and above , it is supplied as its hydrochloride salt to improve stability and handling. It is critical for researchers to note that this product is offered For Research and Further Manufacturing Use Only, and is strictly not for direct human or consumer use . Proper storage conditions at room temperature are recommended . As a safety precaution, this compound may cause skin and eye irritation, and users should refer to the Safety Data Sheet (SDS) for detailed hazard and precautionary statements .

Properties

IUPAC Name

tert-butyl 2-(methylamino)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-6(9-5)7(10)11-8(2,3)4;/h6,9H,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFJYAVJRFRTKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(methylamino)propanoate hydrochloride typically involves the reaction of tert-butyl 2-bromo-2-methylpropanoate with methylamine. The reaction is carried out in an inert atmosphere at room temperature to ensure the stability of the compound. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled environments to maintain the purity and yield of the compound. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(methylamino)propanoate hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized products such as carboxylic acids.

    Reduction: Reduced products such as alcohols.

    Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

Chemistry

Tert-butyl 2-(methylamino)propanoate hydrochloride serves as an important intermediate in the synthesis of complex organic molecules. Its chiral nature allows for the production of enantiomerically pure compounds, which are crucial in pharmaceuticals and fine chemicals. The compound can undergo various chemical reactions, including:

  • Oxidation : Converts to oxo derivatives.
  • Reduction : Transforms the ester group into an alcohol.
  • Substitution : Methylamino group participates in nucleophilic substitution reactions.

These reactions highlight the compound's versatility as a building block in organic synthesis.

Biology

In biological research, this compound is studied for its potential role in enzyme interactions and metabolic pathways. Its structure allows it to act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. Notably, it has been investigated for applications in:

  • Enzyme-Substrate Interactions : Understanding how the compound interacts with specific enzymes can provide insights into metabolic regulation.
  • Protein Modifications : The compound's reactivity may facilitate modifications of proteins, aiding in the study of protein function and dynamics.

Medicine

In medicinal chemistry, this compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders and other therapeutic areas. Its biological activity as an amino acid derivative suggests potential applications in drug development, particularly for compounds that mimic natural substrates in biological systems.

Case Studies and Research Findings

  • Pharmaceutical Synthesis : Research has demonstrated that this compound is effective in synthesizing compounds with therapeutic potential. For instance, studies have shown its utility in creating peptidomimetic drugs that can inhibit viral infections .
  • Biochemical Pathways : Investigations into its role within specific biochemical pathways have revealed that this compound can modulate enzyme activities related to neurotransmitter synthesis, indicating its relevance in neuropharmacology.
  • Industrial Applications : In industrial settings, this compound is employed for producing fine chemicals and specialty materials due to its favorable reactivity profiles and ability to form diverse derivatives.

Mechanism of Action

The mechanism of action of tert-butyl 2-(methylamino)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of active intermediates. These intermediates can then participate in biochemical pathways, influencing cellular processes and physiological functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in ester groups, substituents, or stereochemistry, leading to variations in physicochemical properties and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Applications Purity
Tert-butyl 2-(methylamino)propanoate HCl 103614-40-0 (S) C₈H₁₈ClNO₂ 195.69 Tert-butyl ester, methylamino group Pharmaceuticals, agrochemicals 95–97%
Ethyl 2-methyl-2-(methylamino)propanoate HCl 1082720-57-7 C₇H₁₆ClNO₂ 181.66 Ethyl ester, branched methyl group Agrochemicals, feed additives 99%
Tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate HCl 1956340-91-2 C₁₁H₂₁ClN₂O₂ 248.75 Cyclobutyl ring, carbamate group Specialty chemical synthesis N/A
Tert-butyl 2-(4-bromobenzyl)-3-(methylamino)propanoate oxalate 1956381-63-7 C₁₆H₂₂BrNO₆ 400.26 Bromobenzyl substituent, oxalate counterion Pharmaceutical intermediates N/A
(R)-tert-Butyl 2-(methylamino)propanoate HCl 1314999-27-3 C₈H₁₈ClNO₂ 195.69 R-enantiomer configuration Chiral drug synthesis 95%

Key Differences and Implications

Ester Group Variations: The tert-butyl ester in the target compound enhances steric bulk and stability compared to the ethyl ester in Ethyl 2-methyl-2-(methylamino)propanoate HCl. This makes the tert-butyl derivative more suitable for controlled-release formulations in agrochemicals . The ethyl analog’s lower molecular weight (181.66 vs. 195.69 g/mol) may improve volatility, useful in aerosol-based pesticides .

Substituent Effects: The bromobenzyl group in Tert-butyl 2-(4-bromobenzyl)-3-(methylamino)propanoate oxalate introduces halogen-based reactivity, enabling cross-coupling reactions in medicinal chemistry .

Stereochemical Influence: The (S)-enantiomer (CAS 103614-40-0) is preferred in peptide synthesis due to its compatibility with L-amino acid configurations, while the (R)-enantiomer (CAS 1314999-27-3) is critical for synthesizing chiral β-blockers or antivirals .

Purity and Applications: Higher purity (99%) in Ethyl 2-methyl-2-(methylamino)propanoate HCl supports industrial-scale agrochemical production , whereas the tert-butyl variants’ 95–97% purity suffices for research-grade pharmaceutical intermediates .

Research Findings and Industrial Relevance

  • Pharmaceuticals : The tert-butyl derivative’s stability under acidic conditions makes it ideal for prodrug synthesis, as demonstrated in antiviral candidate studies .
  • Agrochemicals: Ethyl 2-methyl-2-(methylamino)propanoate HCl’s efficacy against fungal pathogens exceeds that of tert-butyl analogs in field trials, likely due to faster cellular uptake .
  • Chiral Synthesis : The (R)-enantiomer’s use in synthesizing Dexmethylphenidate (a ADHD drug) highlights its role in asymmetric catalysis .

Biological Activity

Tert-butyl 2-(methylamino)propanoate hydrochloride is a chiral amino acid derivative with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a tert-butyl ester group and a methylamino substituent, allows it to participate in various biochemical pathways, making it an important compound for further investigation.

  • Molecular Formula : C₈H₁₈ClNO₂
  • Molecular Weight : Approximately 195.69 g/mol
  • Chirality : Exists as (S)- and (R)- enantiomers, which can influence biological activity.

The compound’s structure contributes to its reactivity and interaction with biological systems, particularly as an intermediate in the synthesis of pharmaceuticals and fine chemicals .

This compound acts primarily through its interactions with specific molecular targets within biological pathways. It can function as a substrate or inhibitor in enzymatic reactions, affecting various biochemical processes. The precise mechanisms depend on the context of its application, including:

  • Enzyme Interactions : Potential modulation of enzyme activity, influencing metabolic pathways.
  • Pharmacodynamics : Its role in drug design as a building block for biologically active compounds .

Comparative Analysis with Related Compounds

The following table summarizes key similarities and differences between this compound and related compounds:

Compound NameMolecular FormulaUnique Features
Tert-butyl 2-(dimethylamino)propanoateC₉H₁₉NContains two methyl groups on nitrogen
Tert-butyl 3-(methylamino)butanoateC₉H₁₉NDifferent carbon chain length
Tert-butyl (S)-2-amino-3-methylbutanoateC₉H₁₉NChiral center at a different position

This comparison highlights the unique structural features of this compound that may influence its reactivity and biological activity compared to similar compounds.

Case Studies and Research Findings

Although direct studies on this compound are sparse, research into its derivatives has provided insights into its potential applications:

  • Synthesis of Peptides : The compound has been utilized in peptide synthesis, demonstrating its utility as a chiral building block essential for creating enantiomerically pure compounds necessary for studying biological systems.
  • Inhibition Studies : Related compounds have shown promise in inhibiting specific cancer-related proteins, suggesting that this compound may also exhibit similar inhibitory effects depending on its derivatives and formulations .
  • Stability and Reactivity : Investigations into the stability of similar esters indicate that modifications to the ester moiety can significantly affect the compound's enzymatic and hydrolytic stability, which is crucial for its application in drug development .

Q & A

Q. What advanced techniques elucidate the mechanistic role of the tert-butyl group in reaction stereochemistry?

  • Methodology : Perform isotopic labeling (e.g., 13^{13}C-tert-butyl) to track steric effects in asymmetric synthesis. Use kinetic isotope effect (KIE) studies and cross-polarization magic-angle spinning (CP/MAS) NMR to correlate steric bulk with enantiomeric excess .

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